

Application Notes and Protocols: 2-Methoxyoctanenitrile as a Chemical Intermediate in Organic Synthesis

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Compound of Interest

Compound Name: 2-Methoxyoctanenitrile

Cat. No.: B15434826

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Introduction

2-Methoxyoctanenitrile, an α -alkoxy nitrile, is a versatile chemical intermediate with significant potential in organic synthesis. While specific literature on **2-methoxyoctanenitrile** is limited, its reactivity can be inferred from the well-established chemistry of related α -alkoxy nitriles and cyanohydrin ethers. This class of compounds serves as a valuable precursor for the synthesis of a variety of functional groups, including α -hydroxy acids, β -amino alcohols, and ketones. The presence of the methoxy group at the α -position influences the reactivity of the nitrile, offering unique synthetic opportunities.

These notes provide an overview of the potential applications of **2-methoxyoctanenitrile** and generalized protocols for its synthesis and subsequent transformations, based on analogous chemical reactions.

Key Applications

- **Precursor to α -Hydroxy Acids:** Hydrolysis of the nitrile group in **2-methoxyoctanenitrile**, followed by cleavage of the methyl ether, can yield 2-hydroxyoctanoic acid, a valuable building block in the synthesis of natural products and pharmaceuticals.

- Synthesis of Ketones: Reaction with Grignard reagents allows for the introduction of an alkyl or aryl group, leading to the formation of ketones after hydrolysis of the intermediate imine. [\[1\]](#)
- Formation of Primary Amines: Reduction of the nitrile functionality provides access to 2-methoxyoctan-1-amine, a primary amine that can be further functionalized. [\[1\]](#)[\[2\]](#)
- α -Alkylation: The α -proton of α -alkoxy nitriles can be removed by a strong base to form a carbanion, which can then be alkylated, allowing for the introduction of various substituents at the α -position. [\[3\]](#)[\[4\]](#)

Quantitative Data Summary

The following table summarizes typical yields for key transformations involving α -alkoxy nitriles, providing a benchmark for the expected efficiency of reactions with **2-methoxyoctanenitrile**.

Transformation	Product Type	Typical Reagents	Typical Yield (%)	Reference
Synthesis of α -Methoxy Nitrile	2-Methoxyoctanenitrile	Heptanal, TMSCN, Methanol, Lewis Acid	85-95	General procedure for cyanohydrin ether synthesis
Acid-Catalyzed Hydrolysis	2-Hydroxyoctanoic acid (after ether cleavage)	HCl (aq) or H ₂ SO ₄ (aq), heat	70-90	[5]
Reduction to Primary Amine	2-Methoxyoctan-1-amine	LiAlH ₄ or H ₂ /Raney Nickel	70-90	[1] [6]
Reaction with Grignard Reagent	Ketone	RMgX, followed by aqueous workup	60-80	[1]
α -Alkylation	Substituted 2-methoxyoctanenitrile	LDA, R-X	50-75	[3] [4]

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxyoctanenitrile from Heptanal

This protocol describes the formation of a cyanohydrin ether from an aldehyde.

Materials:

- Heptanal
- Trimethylsilyl cyanide (TMSCN)
- Methanol (MeOH)
- Lewis acid catalyst (e.g., ZnI_2 , $\text{In}(\text{OTf})_3$)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Standard glassware for inert atmosphere reactions

Procedure:

- To a stirred solution of heptanal (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add the Lewis acid catalyst (0.05-0.1 equiv).
- Slowly add trimethylsilyl cyanide (1.1 equiv) to the mixture.
- Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the aldehyde is consumed.
- Add methanol (1.5 equiv) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

- Quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter and concentrate the solution under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel to afford **2-methoxyoctanenitrile**.

Protocol 2: Acid-Catalyzed Hydrolysis to 2-Methoxyoctanoic Acid

This protocol details the conversion of the nitrile to a carboxylic acid.

Materials:

- **2-Methoxyoctanenitrile**
- Concentrated hydrochloric acid (HCl) or sulfuric acid (H_2SO_4)
- Water
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Reflux condenser and heating mantle

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine **2-methoxyoctanenitrile** (1.0 equiv) with a 1:1 mixture of water and concentrated HCl (or H_2SO_4).

- Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Extract the aqueous mixture with diethyl ether (3 x 50 mL).
- Wash the combined organic extracts with saturated aqueous NaHCO_3 solution and then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 .
- Filter and concentrate the solvent under reduced pressure to yield crude 2-methoxyoctanoic acid.
- Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Reduction to 2-Methoxyoctan-1-amine

This protocol describes the reduction of the nitrile to a primary amine using lithium aluminum hydride.

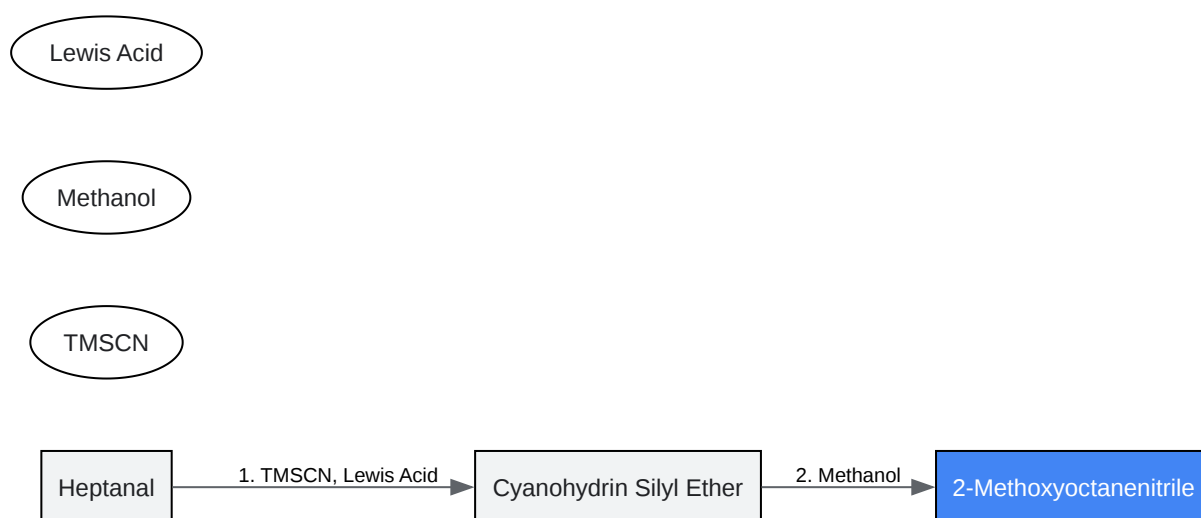
Materials:

- **2-Methoxyoctanenitrile**
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Water
- 15% aqueous sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard glassware for inert atmosphere reactions

Procedure:

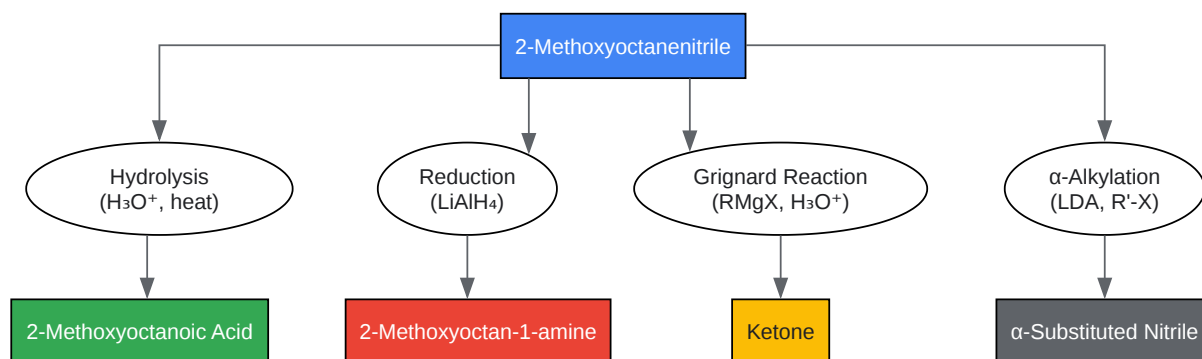
- To a suspension of LiAlH_4 (1.5-2.0 equiv) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, slowly add a solution of **2-methoxyoctanenitrile** (1.0 equiv) in the same solvent.
- After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
- Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH_4 in grams.
- Stir the resulting mixture vigorously until a granular precipitate forms.
- Filter the solid and wash it thoroughly with diethyl ether or THF.
- Dry the combined filtrate over anhydrous Na_2SO_4 .
- Filter and concentrate the solvent under reduced pressure to obtain 2-methoxyoctan-1-amine.

Visualizations



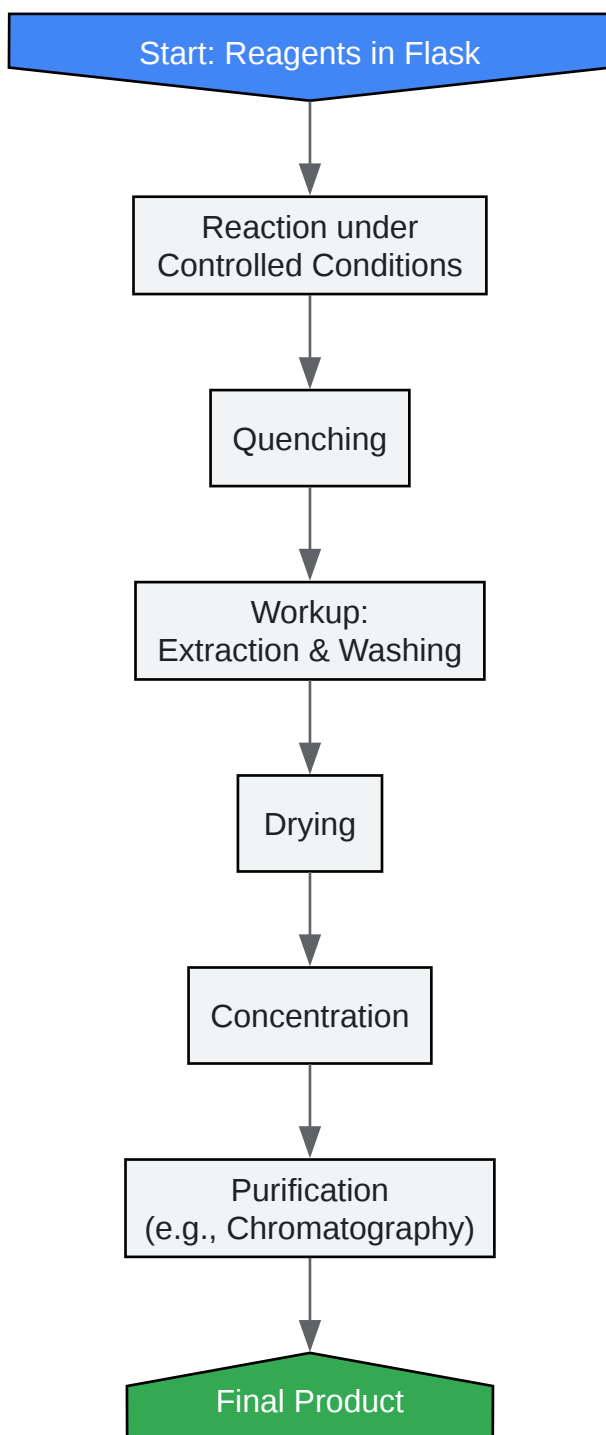
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Caption: Synthesis of **2-Methoxyoctanenitrile**.



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Caption: Key transformations of **2-Methoxyoctanenitrile**.



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Caption: General experimental workflow for synthesis.

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